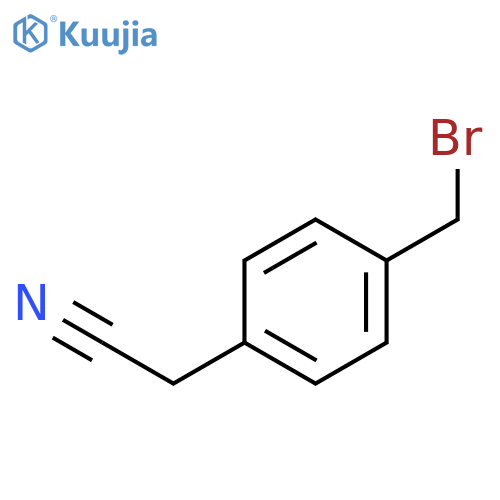Cas no 7371-94-0 (2-4-(bromomethyl)phenylacetonitrile)

7371-94-0 structure
商品名:2-4-(bromomethyl)phenylacetonitrile
2-4-(bromomethyl)phenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- Benzeneacetonitrile, 4-(bromomethyl)-
- 2-[4-(broMoMethyl)phenyl]acetonitrile
- F84453
- 7371-94-0
- 2-(4-(bromomethyl)phenyl)acetonitrile
- 4-bromomethylphenyl acetonitrile
- (4-bromomethyl-phenyl)-acetonitrile
- 4-cyanomethylbenzyl bromide
- 4-bromomethylbenzylcyanide
- EN300-250526
- ZXWFTUPJHKAEHY-UHFFFAOYSA-N
- SCHEMBL200320
- 2-4-(bromomethyl)phenylacetonitrile
-
- MDL: MFCD12756803
- インチ: InChI=1S/C9H8BrN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2
- InChIKey: ZXWFTUPJHKAEHY-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1CC#N)CBr
計算された属性
- せいみつぶんしりょう: 208.98404
- どういたいしつりょう: 208.98401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- PSA: 23.79
2-4-(bromomethyl)phenylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602873-100mg |
2-(4-(Bromomethyl)phenyl)acetonitrile |
7371-94-0 | 98% | 100mg |
¥2124.00 | 2024-07-28 | |
| Enamine | EN300-250526-0.05g |
2-[4-(bromomethyl)phenyl]acetonitrile |
7371-94-0 | 95% | 0.05g |
$189.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602873-250mg |
2-(4-(Bromomethyl)phenyl)acetonitrile |
7371-94-0 | 98% | 250mg |
¥3528.00 | 2024-07-28 | |
| TRC | B870103-100mg |
2-[4-(bromomethyl)phenyl]acetonitrile |
7371-94-0 | 100mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-250526-0.25g |
2-[4-(bromomethyl)phenyl]acetonitrile |
7371-94-0 | 95% | 0.25g |
$402.0 | 2024-06-19 | |
| Enamine | EN300-250526-1g |
2-[4-(bromomethyl)phenyl]acetonitrile |
7371-94-0 | 95% | 1g |
$812.0 | 2023-09-15 | |
| 1PlusChem | 1P00FLU9-100mg |
2-[4-(broMoMethyl)phenyl]acetonitrile |
7371-94-0 | 98% | 100mg |
$413.00 | 2025-02-27 | |
| A2B Chem LLC | AH27345-100mg |
2-[4-(broMoMethyl)phenyl]acetonitrile |
7371-94-0 | 95% | 100mg |
$180.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602873-5g |
2-(4-(Bromomethyl)phenyl)acetonitrile |
7371-94-0 | 98% | 5g |
¥18655.00 | 2024-07-28 | |
| Enamine | EN300-250526-5.0g |
2-[4-(bromomethyl)phenyl]acetonitrile |
7371-94-0 | 95% | 5.0g |
$2078.0 | 2024-06-19 |
2-4-(bromomethyl)phenylacetonitrile 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
7371-94-0 (2-4-(bromomethyl)phenylacetonitrile) 関連製品
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
